molecular formula C5H8ClF3O2S B3013039 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride CAS No. 1783625-32-0

3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride

Cat. No.: B3013039
CAS No.: 1783625-32-0
M. Wt: 224.62
InChI Key: BIWRUWNHWUBKEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride: is an organofluorine compound with the molecular formula C₅H₈ClF₃O₂S. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. This compound is characterized by the presence of trifluoromethyl and sulfonyl chloride functional groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride typically involves the reaction of 3,3,3-Trifluoro-2,2-dimethylpropanoic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

C5H7F3O2+SOCl2C5H8ClF3O2S+SO2+HCl\text{C}_5\text{H}_7\text{F}_3\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_5\text{H}_8\text{ClF}_3\text{O}_2\text{S} + \text{SO}_2 + \text{HCl} C5​H7​F3​O2​+SOCl2​→C5​H8​ClF3​O2​S+SO2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The sulfonyl chloride group in 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidative transformations can convert the sulfonyl chloride group to sulfonic acid derivatives using oxidizing agents like hydrogen peroxide (H₂O₂).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Hydrogen peroxide (H₂O₂) in aqueous or organic solvents.

Major Products Formed:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

    Sulfonothioates: Formed by reaction with thiols.

Scientific Research Applications

Chemistry: 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride is used as a building block in the synthesis of various fluorinated compounds. Its reactivity makes it valuable in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: In biological research, this compound is used to modify biomolecules, such as peptides and proteins, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules.

Medicine: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its trifluoromethyl group enhances the metabolic stability and bioavailability of drug candidates.

Industry: In industrial applications, this compound is used in the production of fluorinated surfactants and polymers. These materials exhibit unique properties, such as chemical resistance and low surface energy, making them suitable for coatings, lubricants, and electronic materials.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate linkages. These modifications can alter the chemical and biological properties of the target molecules, affecting their activity and function.

Molecular Targets and Pathways:

    Enzymes: The compound can inhibit enzyme activity by modifying active site residues.

    Receptors: It can modulate receptor function by covalently binding to receptor sites.

    Proteins: Sulfonylation of proteins can affect their stability, folding, and interactions with other biomolecules.

Comparison with Similar Compounds

    3,3,3-Trifluoro-2,2-dimethylpropanoic acid: This compound is a precursor in the synthesis of 3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonyl chloride.

    3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonamide: A derivative formed by the reaction of this compound with amines.

    3,3,3-Trifluoro-2,2-dimethylpropane-1-sulfonate ester: A derivative formed by the reaction with alcohols.

Uniqueness: this compound is unique due to its combination of trifluoromethyl and sulfonyl chloride functional groups. This combination imparts high reactivity and versatility, making it a valuable intermediate in the synthesis of a wide range of fluorinated compounds. Its ability to undergo various chemical transformations and its applications in multiple fields highlight its significance in both research and industry.

Properties

IUPAC Name

3,3,3-trifluoro-2,2-dimethylpropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClF3O2S/c1-4(2,5(7,8)9)3-12(6,10)11/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIWRUWNHWUBKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1783625-32-0
Record name 3,3,3-trifluoro-2,2-dimethylpropane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.